molecular formula C16H18N6O2 B2764723 3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2097862-96-7

3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide

Cat. No. B2764723
CAS RN: 2097862-96-7
M. Wt: 326.36
InChI Key: YGOUCYYXVMYYGM-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazole-bearing compounds, which are known for their diverse pharmacological effects . It’s a nitrogen-rich compound, and its structure is verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Synthesis Analysis

The synthesis of similar pyrazole derivatives has been reported in the literature. For instance, some hydrazine-coupled pyrazoles were successfully synthesized . Another example is the synthesis of a novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, via a one-step reaction from commercially available reagents .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray analysis . This analysis revealed that the conformational isomerism of these new energetic materials was associated with the configuration of pyrazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, a new series of compounds were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .

Scientific Research Applications

Antiviral Applications

Research has demonstrated that benzamide-based 5-aminopyrazoles and their derivatives possess significant antiviral activities, particularly against influenza A virus (subtype H5N1), also known as bird flu. Novel synthesis routes for these compounds have been developed, showcasing their potential in combating avian influenza through inhibition of the virus (Hebishy et al., 2020)[https://consensus.app/papers/synthesis-benzamidebased-5aminopyrazoles-their-fused-hebishy/87de55495cc059bb8dc21e026544b6a3/?utm_source=chatgpt].

Synthesis of Novel Heterocycles

The creation of new heterocyclic compounds through the manipulation of benzamide-based structures has been a subject of study. These efforts include the transformation of 1,5-benzoxazepines into spirobenzoxazoles and the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines, indicating the versatility of benzamide derivatives in generating diverse molecular architectures with potential pharmacological applications (Kurasawa et al., 1988)[https://consensus.app/papers/ring-transformation-15benzoxazepines-kurasawa/c84da2a37e8c5922b059b164918a39b5/?utm_source=chatgpt].

Antimicrobial and Antifungal Activity

Compounds derived from pyrazoline and pyrazole, including those linked to benzamide structures, have shown antimicrobial and antifungal activities. Such studies underscore the potential of these compounds in developing new treatments against various bacterial and fungal pathogens (Hassan, 2013)[https://consensus.app/papers/synthesis-antibacterial-antifungal-activity-some-hassan/135328efc8d956dbb39192250561b9d9/?utm_source=chatgpt].

Anti-Tumor Agents

Efforts to synthesize novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been aimed at creating effective anti-tumor agents. These compounds exhibit significant effects against cancer cell lines, highlighting their potential in cancer treatment (Nassar et al., 2015)[https://consensus.app/papers/synthesis-modeling-study-pyrazolo34dpyrimidine-nassar/82bdfbf9dc205bc783abfa5798e8cddc/?utm_source=chatgpt].

Mechanistic Studies and Reaction Pathways

Investigations into the reaction mechanisms of compounds such as ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea have provided insights into the chemical behavior and potential applications of related benzamide-based structures in synthesizing novel compounds with specific functional properties (Ledenyova et al., 2018)[https://consensus.app/papers/unexpected-reaction-ethyl-4chloromethylpyrazolo-ledenyova/e4583236ba4a5fe5b80f592f635870b9/?utm_source=chatgpt].

Mechanism of Action

The mechanism of action of similar compounds has been studied using molecular docking techniques. For instance, compound 13 displayed superior antipromastigote activity that was justified by a molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim .

Future Directions

Given the potent pharmacological effects of pyrazole-bearing compounds, future research could focus on optimizing the synthesis process, further elucidating the mechanism of action, and conducting comprehensive safety and efficacy evaluations. The ultimate goal would be the development of safe and effective therapeutic agents .

properties

IUPAC Name

3-pyrazol-1-yl-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c23-16(18-6-9-24-10-8-21-13-17-12-20-21)14-3-1-4-15(11-14)22-7-2-5-19-22/h1-5,7,11-13H,6,8-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOUCYYXVMYYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCOCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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